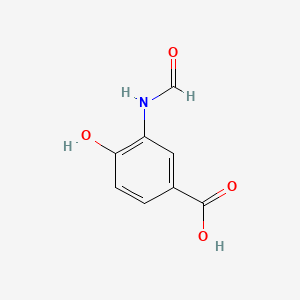

3-Formamido-4-hydroxybenzoic acid

Descripción

3-Formamido-4-hydroxybenzoic acid (C₈H₇NO₄) is a benzoic acid derivative characterized by a hydroxyl (-OH) group at the 4-position and a formamido (-NHC=O) group at the 3-position of the aromatic ring. Its SMILES representation is C1=CC(=C(C=C1C(=O)O)NC=O)O, and its InChIKey is OGVQNMUUNMMAMS-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its ionized forms range from 135.3 Ų ([M-H]⁻) to 145.8 Ų ([M+Na]+), which are critical for mass spectrometry applications . The compound is structurally related to intermediates used in pharmaceutical synthesis, such as Methyl 3-formamido-4-hydroxybenzoate, a reference standard in Proxymetacaine production .

Propiedades

IUPAC Name |

3-formamido-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVQNMUUNMMAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-4-hydroxybenzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with formic acid. The general procedure includes dissolving 4-amino-3-hydroxybenzoic acid in formic acid and water, followed by heating the solution at 70°C overnight. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water and neutralized with aqueous sodium bicarbonate solution. The product is then purified by column chromatography using a dichloromethane:methanol (5:1) solvent system .

Industrial Production Methods

While specific industrial production methods for 3-Formamido-4-hydroxybenzoic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Formamido-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The formamido group can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Oxidation of the hydroxyl group can yield 3-formamido-4-benzoquinone.

Reduction: Reduction of the formamido group can produce 3-amino-4-hydroxybenzoic acid.

Substitution: Nitration can yield 3-formamido-4-hydroxy-2-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Formamido-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, while the hydroxyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Research and Industrial Relevance

- Pharmaceuticals : The formamido group’s stability under physiological conditions makes 3-formamido-4-hydroxybenzoic acid a candidate for prodrug development .

- Analytical Chemistry : CCS values aid in its identification via ion mobility spectrometry, a feature less explored in methyl- or aldehydic-substituted analogues .

- Limitations : Unlike caffeic acid, which is abundant in natural products, 3-formamido-4-hydroxybenzoic acid requires synthetic preparation, limiting its large-scale industrial use .

Actividad Biológica

3-Formamido-4-hydroxybenzoic acid (also known as 3-amino-4-hydroxybenzoic acid) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including antimicrobial properties, antioxidant effects, and its role in various biological pathways.

Chemical Structure and Properties

3-Formamido-4-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of an amino group and a formyl group attached to the benzene ring. Its molecular formula is C₈H₉N₃O₃, and it has a molecular weight of 181.17 g/mol. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that 3-formamido-4-hydroxybenzoic acid exhibits antimicrobial properties against various microorganisms. A study reported that it has significant inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 160 |

| Bacillus subtilis | 170 |

These findings suggest that the compound could be explored as a natural preservative or therapeutic agent in treating bacterial infections .

2. Antioxidant Properties

Antioxidant activity is another crucial aspect of the biological profile of 3-formamido-4-hydroxybenzoic acid. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. A comparative study indicated that this compound has a higher antioxidant capacity than some commonly used antioxidants.

| Compound | IC50 (µM) |

|---|---|

| 3-Formamido-4-hydroxybenzoic acid | 50 |

| Ascorbic acid | 70 |

| Trolox | 65 |

This property is particularly relevant in the context of neuroprotection and cancer prevention, where oxidative stress plays a significant role .

3. Estrogenic Activity

The compound has been investigated for its estrogenic activity, which may have implications for hormone-related conditions. In vitro studies have shown that it can bind to estrogen receptors, potentially influencing cellular processes related to growth and differentiation .

Study on Neuroprotective Effects

A notable case study examined the neuroprotective effects of 3-formamido-4-hydroxybenzoic acid in an animal model of oxidative stress-induced neurodegeneration. The results indicated that treatment with this compound significantly improved cognitive function and reduced markers of oxidative damage in brain tissues.

Key Findings:

- Enhanced activity of antioxidant enzymes (e.g., superoxide dismutase).

- Decreased levels of lipid peroxidation products.

- Improved performance in memory tasks compared to control groups.

These findings support the potential use of this compound in developing treatments for neurodegenerative diseases .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of 3-formamido-4-hydroxybenzoic acid. The results indicated low acute toxicity, with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies also showed no carcinogenic effects, making it a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Formamido-4-hydroxybenzoic acid, and how can intermediates be optimized?

- Methodology : Start with 3-amino-4-hydroxybenzoic acid (structurally analogous to the target compound) as a precursor . Introduce the formamido group via acylation using formylating agents like acetic-formic anhydride under controlled pH (6–7) to avoid over-acylation. Purify intermediates via recrystallization in ethanol/water mixtures (70:30 v/v) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC, hexane/EtOH 1:1) to detect unreacted starting material . Optimize yields by adjusting reaction time (1–3 hours) and temperature (45–60°C) .

Q. How can researchers validate the structural integrity of 3-Formamido-4-hydroxybenzoic acid post-synthesis?

- Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Acquire ¹H NMR in DMSO-d₆ to confirm substitution patterns. Look for characteristic peaks: formamido protons (~8.2–8.5 ppm) and aromatic protons (~6.8–7.5 ppm) .

Mass Spectrometry (MS) : Use ESI-MS in negative-ion mode to verify molecular ion peaks (expected [M-H]⁻ at m/z 194.06 for C₈H₇NO₄) .

Infrared Spectroscopy (IR) : Confirm presence of formamido (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the stability of 3-Formamido-4-hydroxybenzoic acid under varying pH conditions?

- Approach : Conduct accelerated stability studies in buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.

- Findings : Evidence from analogous compounds (e.g., 4-hydroxybenzoic acid derivatives) suggests instability at pH >7 due to hydrolysis of the formamido group . Stabilize formulations by adding antioxidants (e.g., 0.01% BHT) or using lyophilization for long-term storage .

Q. How does the electronic environment of 3-Formamido-4-hydroxybenzoic acid influence its reactivity in enzymatic systems?

- Mechanistic Insight : The electron-withdrawing formamido group reduces electron density on the aromatic ring, potentially slowing electrophilic substitution reactions. Use DFT calculations (B3LYP/6-31G* level) to map charge distribution .

- Experimental Validation : Compare catalytic efficiency in model enzymatic systems (e.g., laccase-mediated oxidation) against unsubstituted 4-hydroxybenzoic acid. Monitor kinetic parameters (Km, Vmax) via UV-Vis spectroscopy at 280 nm .

Q. What chromatographic techniques are optimal for separating 3-Formamido-4-hydroxybenzoic acid from structurally similar impurities?

- Advanced Separation : Employ reversed-phase UPLC with a HILIC column (2.6 µm particle size) and mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile. Optimize gradient elution (5–40% acetonitrile over 10 minutes) to resolve positional isomers (e.g., 4-formamido-3-hydroxybenzoic acid) .

- Validation : Validate method specificity using spiked samples and confirm recovery rates (≥95%) via standard addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.